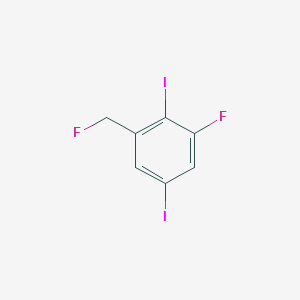

1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene

CAS No.:

Cat. No.: VC18819741

Molecular Formula: C7H4F2I2

Molecular Weight: 379.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F2I2 |

|---|---|

| Molecular Weight | 379.91 g/mol |

| IUPAC Name | 1-fluoro-3-(fluoromethyl)-2,5-diiodobenzene |

| Standard InChI | InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |

| Standard InChI Key | BAMDUIDCCHCTNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1CF)I)F)I |

Introduction

1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is a halogenated aromatic compound characterized by its unique molecular structure. It features a benzene ring substituted with two iodine atoms at positions 1 and 4, a fluorine atom at position 2, and a fluoromethyl group at position 6. This compound is recognized for its utility in various chemical syntheses and applications in scientific research, particularly in the fields of medicinal chemistry and materials science .

Synthesis

The synthesis of 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene typically involves several key steps:

-

Initial Preparation: Starting materials are prepared through standard organic synthesis techniques.

-

Halogenation: Iodination and fluorination reactions are performed under controlled conditions.

-

Fluoromethylation: Introduction of the fluoromethyl group is achieved through specific reagents and conditions.

Reaction conditions often require careful temperature control and may utilize solvents such as dichloromethane or acetonitrile to facilitate solubility and reactivity. Optimizing reaction times and concentrations is critical for maximizing yield and purity.

Chemical Reactivity

Reactions involving 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene generally follow classical electrophilic aromatic substitution pathways. The aromatic ring acts as a nucleophile towards electrophiles such as halogens or other reactive species. The stability of the compound under various conditions influences its reactivity profile, making it suitable for diverse synthetic applications.

Applications

1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is used in various fields due to its unique chemical properties:

-

Medicinal Chemistry: It serves as a precursor for the synthesis of complex molecules with potential biological activity.

-

Materials Science: Its halogenated structure makes it useful for developing materials with specific properties.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene | C7H4F2I2 | Fluoromethyl group at position 6 |

| 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene | CHFIO | Fluoromethoxy group instead of fluoromethyl |

| 1,4-Diiodo-2-fluoro-3-(fluoromethyl)benzene | CHFI | Fluoromethyl group at position 3 |

Each of these compounds has distinct properties and applications based on the position and type of halogen substituents.

Research Findings

Research on 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is focused on its potential applications in medicinal chemistry and materials science. The compound's unique structure allows it to interact with biological systems, potentially influencing molecular targets through halogen bonding. This interaction can enhance the binding affinity of the compound to specific receptors or enzymes, making it relevant in drug design and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume